molecular formula C6H11NS B1596606 2,4,5-Trimethyl-2,5-dihydro-1,3-thiazole CAS No. 60633-24-1

2,4,5-Trimethyl-2,5-dihydro-1,3-thiazole

Cat. No. B1596606
CAS RN: 60633-24-1
M. Wt: 129.23 g/mol
InChI Key: AIVVNNYXOSPRCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,5-Trimethyl-2,5-dihydro-1,3-thiazole , also known by its chemical formula C6H9NS , is a heterocyclic organic compound. It belongs to the thiazole family and is characterized by its intriguing aroma. This compound is a flavor component found in various cooked foods, including meats and potatoes . Its sensory profile includes notes of cocoa, coffee, mustiness, and nuttiness .


Synthesis Analysis

The synthesis of 2,4,5-Trimethyl-2,5-dihydro-1,3-thiazole involves several methods. One common approach is the Maillard reaction, where it forms as a product during the reaction between L-cysteine and D-glucose . Researchers have also explored other synthetic routes to obtain this compound.


Physical And Chemical Properties Analysis

  • Boiling Point : Approximately 166-167°C at 717 mmHg .
  • Density : 1.013 g/mL at 25°C .
  • Refractive Index (n20/D) : 1.509 .

Scientific Research Applications

Synthesis of Highly Functionalized Fused-Ring Heterocycles

2,4,5-Trimethyl-2,5-dihydro-1,3-thiazole has been utilized in synthesizing fused-ring heterocycles. These compounds, formed from keto-enol tautomers of 2,4,5-trimethyl-1,3-thiazole, react with dimethyl acetylenedicarboxylate to yield various heterocyclic derivatives. These reactions showcase the versatility and reactivity of 2,4,5-trimethyl-1,3-thiazole in organic synthesis, particularly in the formation of complex molecular structures (Silva, Henry, & Pittman, 2012).

Synthesis of 2-aryl-2-(trifluoromethyl)-2,5-dihydro-1,3-thiazoles

This compound has been instrumental in developing a synthetic procedure for 2-aryl-2-trifluoromethyl-substituted 2,5-dihydro-1,3-thiazoles. These derivatives have not been previously known and represent a new area of chemical exploration, highlighting the innovative applications of 2,4,5-trimethyl-2,5-dihydro-1,3-thiazole in creating novel chemical entities (Bentya, Mel’nichenko, & Vovk, 2016).

Quantum Chemical Analysis of Thiazole Derivatives

A quantum chemical analysis of 2,4,5-trimethyl-thiazole has been conducted to understand its electronic structure and potential applications in mitigating corrosion processes. This analysis provides insights into its potential use in materials science, particularly in corrosion inhibition (Assad, Ganjoo, & Sharma, 2022).

Drug Design and Activity Improvement

2,4,5-Trimethyl-2,5-dihydro-1,3-thiazole is recognized for its pharmaceutical applications, particularly in the design and activity improvement of drugs. Its derivatives, such as 2,4,5-trisubstituted thiazole, have shown multiple medicinal applications, including anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. This review highlights its significance as a privileged scaffold in drug design, providing a foundation for the development of potent pharmaceutical molecules (Zhang et al., 2020).

Development of Novel Anticancer Agents

Research has been conducted on the synthesis and evaluation of 2,4,5-trimethyl-1,3-thiazole-based compounds as novel anticancer agents. This includes the study of their growth inhibition activity on cancer cell lines, cell cycle effects, and in vivo potency. The findings demonstrate the potential of 2,4,5-trimethyl-2,5-dihydro-1,3-thiazole derivatives as promising antimitotic agents with clinical potential (Romagnoli et al., 2012).

Spectroscopic Identification and Molecular Docking Studies

Comprehensive studies have been conducted on 2,4,5-trimethyl-2,5-dihydro-1,3-thiazole derivatives, focusing on their molecular structure, electronic properties, and vibrational spectra. These studies include molecular docking, which is crucial for understanding the interaction of these compounds with biological targets, particularly in drug discovery (Shanmugapriya et al., 2022).

Synthesis of Heterocyclic Analogs of Combretastatin

2,4,5-Trimethyl-2,5-dihydro-1,3-thiazole has been used in the design and synthesis of heterocyclic analogs of combretastatin. These compounds have shown cytotoxic activity against human cancer cell lines, highlighting their potential in cancer therapy (Banimustafa et al., 2013).

Intramolecular Hydrogen Bond Studies

The compound has been studied for its intramolecular hydrogen bonding properties. These studies are essential for understanding the molecular interactions and stability of 2,4,5-trimethyl-2,5-dihydro-1,3-thiazole derivatives, which have implications in various fields of chemistry and materials science (Castro et al., 2007).

Applications in Energy Transfer

Studies on the complexes of 2,4,5-trimethyl-2,5-dihydro-1,3-thiazole derivatives with DNA have shown efficient energy transfer between donor and acceptor chromophores. This research opens up new possibilities for the use of these compounds in biological imaging and diagnostics (Benson, Mathies, & Glazer, 1993).

properties

IUPAC Name

2,4,5-trimethyl-2,5-dihydro-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NS/c1-4-5(2)8-6(3)7-4/h5-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIVVNNYXOSPRCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=NC(S1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50976064
Record name 2,4,5-Trimethyl-2,5-dihydro-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50976064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,5-Trimethyl-2,5-dihydro-1,3-thiazole

CAS RN

60633-24-1
Record name 2,4,5-Trimethylthiazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60633-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Thiazole, 2,5-dihydro-2,4,5-trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060633241
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,5-Trimethyl-2,5-dihydro-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50976064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Dihydro-2,4,5-trimethylthiazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038973
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4,5-Trimethyl-2,5-dihydro-1,3-thiazole
Reactant of Route 2
2,4,5-Trimethyl-2,5-dihydro-1,3-thiazole
Reactant of Route 3
2,4,5-Trimethyl-2,5-dihydro-1,3-thiazole
Reactant of Route 4
2,4,5-Trimethyl-2,5-dihydro-1,3-thiazole
Reactant of Route 5
Reactant of Route 5
2,4,5-Trimethyl-2,5-dihydro-1,3-thiazole
Reactant of Route 6
Reactant of Route 6
2,4,5-Trimethyl-2,5-dihydro-1,3-thiazole

Citations

For This Compound
1
Citations
J Kwak, M Jackson, A Faranda, K Osada… - Flavour and …, 2016 - Wiley Online Library
To the human nose, mice produce unique, persistent and potent odour which is widely assumed to be derived mainly from their urine. In this review, we discuss why the mouse odour is …
Number of citations: 7 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.